molecular formula C13H24O5 B13097871 Di-tert-butyl 2-(hydroxymethyl)succinate

Di-tert-butyl 2-(hydroxymethyl)succinate

Cat. No.: B13097871
M. Wt: 260.33 g/mol
InChI Key: ODPAYOZJCQATEZ-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(hydroxymethyl)succinate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol . It is a derivative of succinic acid, where two tert-butyl groups and a hydroxymethyl group are attached to the succinate backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-(hydroxymethyl)succinate can be synthesized through the esterification of succinic acid derivatives. One common method involves the reaction of succinic anhydride with tert-butanol in the presence of a catalyst such as dimethylaminopyridine (DMAP) and triethylamine in a solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-(hydroxymethyl)succinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)succinate.

    Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)butane-1,4-diol.

    Substitution: Formation of various substituted succinates depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl 2-(hydroxymethyl)succinate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl 2-(hydroxymethyl)succinate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mono-tert-butyl succinate: A similar compound with only one tert-butyl group.

    Di-tert-butyl succinate: Lacks the hydroxymethyl group.

    Succinic acid: The parent compound without any tert-butyl or hydroxymethyl groups.

Uniqueness

Di-tert-butyl 2-(hydroxymethyl)succinate is unique due to the presence of both tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased steric bulk and the ability to form hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

ditert-butyl 2-(hydroxymethyl)butanedioate

InChI

InChI=1S/C13H24O5/c1-12(2,3)17-10(15)7-9(8-14)11(16)18-13(4,5)6/h9,14H,7-8H2,1-6H3

InChI Key

ODPAYOZJCQATEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)C(=O)OC(C)(C)C

Origin of Product

United States

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